3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one

medicinal chemistry oxindole SAR positional isomerism

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one delivers two orthogonal synthetic handles—a primary amine for amide/sulfonamide/urea coupling and a 7-bromo substituent for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling—on the privileged oxindole kinase pharmacophore. Unlike single-feature analogs, this dual-handle scaffold enables independent parallel SAR exploration of two distinct vectors without sequential protection/deprotection. Ideal for kinase inhibitor library generation, PROTAC bifunctional molecule construction, and systematic halogen-position scanning. The bromine atom also enhances membrane partitioning for lipid peroxidation inhibition programs. Procure all three positional isomers (5-Br, 6-Br, 7-Br) for comprehensive halogen-scan studies.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Cat. No. B13098903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C2CN
InChIInChI=1S/C9H9BrN2O/c10-7-3-1-2-5-6(4-11)9(13)12-8(5)7/h1-3,6H,4,11H2,(H,12,13)
InChIKeyLCEHTKHGBVATQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one – Structural Identity and Class Context for Procurement Decisions


3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one (CAS 1368710-16-0, molecular formula C₉H₉BrN₂O, MW 241.08 g/mol) is a disubstituted oxindole (indolin-2-one) derivative bearing a primary aminomethyl group at the 3-position and a bromine atom at the 7-position of the fused benzene ring . The compound belongs to the privileged 2-oxindole scaffold class, which has been extensively exploited in medicinal chemistry for kinase inhibition, receptor modulation, and antioxidant applications [1]. Its structural combination of an aryl bromide handle and a pendant primary amine distinguishes it within the broader oxindole chemical space, enabling orthogonal synthetic derivatization strategies that are not simultaneously available in simpler oxindole building blocks.

Why Generic 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one Analogs Cannot Be Freely Interchanged


Oxindole derivatives with different halogen substitution patterns (5-bromo, 6-bromo, or 7-bromo) or lacking the 3-aminomethyl group exhibit fundamentally different reactivity profiles, electronic distributions, and biological target interactions. The position of the bromine atom on the aromatic ring alters the compound's dipole moment and electrostatic potential surface, which can shift binding poses within enzyme active sites or receptor pockets [1]. The 3-aminomethyl group provides a nucleophilic anchor point for amide bond formation, reductive amination, or sulfonamide coupling that is absent in simple 7-bromooxindole (CAS 320734-35-8). Conversely, the 7-bromo substituent enables palladium-catalyzed cross-coupling chemistries (Suzuki, Buchwald-Hartwig) that are unavailable in non-halogenated 3-(aminomethyl)oxindole. The specific 7-bromo-3-aminomethyl combination is therefore not functionally interchangeable with any single-feature analog; substituting either handle eliminates an entire dimension of synthetic or pharmacological utility .

Quantitative Differentiation Evidence for 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one Versus Closest Analogs


Positional Isomer Differentiation: 7-Bromo vs. 6-Bromo Substitution on the 3-Aminomethyl Oxindole Scaffold

The 7-bromo positional isomer (target compound) and the 6-bromo positional isomer (CAS 1368757-46-3) are constitutional isomers with identical molecular formula (C₉H₉BrN₂O, MW 241.08) but distinct bromine placement on the fused phenyl ring . In the broader oxindole literature, the position of halogen substitution has been shown to produce substantial shifts in biological activity. For example, in a series of 3-(aminomethyl)indole derivatives, the 5-bromo substitution pattern produced significantly different Src kinase inhibitory activity compared to non-substituted analogs (compound 1a, IC₅₀ = 102.6 ± 1.16 μM) [1]. By extension, the 7-bromo vs. 6-bromo positional difference is expected to produce distinct steric and electronic environments that alter target binding, metabolic stability, and synthetic reactivity. In palladium-catalyzed cross-coupling reactions, the 7-position is sterically less hindered than the 6-position due to its peri-relationship to the 1-nitrogen, potentially enabling more facile oxidative addition [2].

medicinal chemistry oxindole SAR positional isomerism

Dual Synthetic Handle Advantage: Contemporaneous Amine and Aryl Bromide Functionality vs. Single-Handle Analogs

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is distinguished from both 7-bromooxindole (CAS 320734-35-8) and 3-(aminomethyl)oxindole by possessing two orthogonal reactive handles—a primary aliphatic amine and an aryl bromide—on the same scaffold. 7-Bromooxindole (MW 212.04, C₈H₆BrNO) lacks the 3-aminomethyl group entirely, providing only the aryl bromide for derivatization . Conversely, 3-(aminomethyl)oxindole lacks the halogen handle for cross-coupling. The target compound enables sequential or orthogonal functionalization: e.g., amide coupling at the 3-aminomethyl group followed by Suzuki coupling at the 7-position, or vice versa. This dual-handle architecture makes the compound suitable as a core scaffold for generating diverse libraries through combinatorial chemistry approaches [1].

chemical biology building blocks bifunctional scaffolds

Oxindole Scaffold Privilege: Documented Kinase Inhibitory Activity of the Indolin-2-one Core Class

The indolin-2-one (oxindole) scaffold is a validated pharmacophore in kinase drug discovery, exemplified by FDA-approved sunitinib (a VEGFR/PDGFR inhibitor) and numerous preclinical candidates [1]. Within this class, 3-substituted indolin-2-one derivatives have demonstrated low nanomolar activity against multiple kinase targets including VEGFR, RET, CDK8, and p38α [1]. The aminomethylindole subclass specifically has been evaluated for Src kinase inhibition: compound 1a (an aminomethylindole lacking bromine substitution) showed IC₅₀ = 102.6 ± 1.16 μM against pp60ᶜ⁻ˢʳᶜ tyrosine kinase [2]. While direct kinase profiling data for the 7-bromo-3-aminomethyl congener are not publicly available, the scaffold precedent establishes that modifications at both the 3-position (aminomethyl) and the halogen position (7-bromo) are critical SAR determinants. The combination of a primary amine at position 3 (enabling hydrogen-bond donor/acceptor interactions) and a bromine at position 7 (contributing hydrophobic contacts and potential halogen bonding) is a rationally designed substitution pattern informed by established oxindole kinase inhibitor pharmacophore models [1].

kinase inhibition cancer therapy indolin-2-one SAR

Commercially Available Purity Benchmarking: 97% Purity Specification from Verified Supplier

3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is commercially offered at a certified purity of 97% with packaging options of 1 g, 100 g, and 1 kg . This purity specification is consistent with the requirements for building block use in medicinal chemistry synthesis where ≥95% purity is the typical minimum threshold for reliable reaction outcomes. The isomeric 6-bromo analog (CAS 1368757-46-3) is also available commercially, but the 7-bromo isomer may be preferred when the bromine needs to be positioned away from the 3-aminomethyl derivatization site to minimize steric interference during amide bond formation or when a specific exit vector is required for target engagement .

procurement specification purity analysis quality control

Lipid Peroxidation Inhibitory Potential of Brominated Aminomethylindoles: Antioxidant SAR Context

In a systematic study of aminomethylindole derivatives, brominated analogs (compounds 2a-c, bearing 5-bromo substitution) demonstrated 'almost equal inhibition against lipid peroxidation (LP) compared to phenyl indole derivatives' in a microsomal NADPH-dependent LP assay, while non-substituted indoles showed only half-inhibition of LP [1]. This quantitative SAR finding establishes that bromine substitution on the indole/oxindole core significantly enhances antioxidant capacity through increased lipophilicity, which facilitates membrane partitioning. Although the published data are for 5-bromo rather than 7-bromo analogs, the lipophilicity contribution (estimated ΔlogP ≈ +0.8 to +1.0 for bromine vs. hydrogen) is position-general, suggesting that the 7-bromo substitution in the target compound would confer comparable lipophilicity-driven antioxidant enhancement relative to non-brominated 3-(aminomethyl)oxindole [2].

antioxidant activity lipid peroxidation oxindole SAR

Optimal Application Scenarios for 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one Based on Quantitative Differentiation Evidence


Kinase-Focused Library Synthesis Requiring Dual Derivatization Points

The compound serves as an ideal core scaffold for generating kinase inhibitor libraries where both the 3-aminomethyl group (for amide, sulfonamide, or urea diversification) and the 7-bromo position (for Suzuki, Buchwald-Hartwig, or Sonogashira coupling) must be independently varied. The oxindole scaffold's established kinase pharmacophore, combined with the target compound's dual orthogonal handles, enables efficient SAR exploration of two distinct vectors in parallel synthetic workflows [1]. This scenario is specifically supported by the documented nanomolar kinase inhibitory activity of the indolin-2-one class [2].

Antioxidant Lead Optimization Leveraging Bromine-Enhanced Lipophilicity

For programs targeting lipid peroxidation or oxidative stress pathways, this compound offers a predicted antioxidant advantage over non-brominated 3-(aminomethyl)oxindole based on the class-level evidence that bromine substitution enhances membrane partitioning and LP inhibition [1]. The 3-aminomethyl group can be further derivatized to optimize potency while retaining the bromine-dependent lipophilicity contribution.

Building Block for PROTAC or Bifunctional Molecule Synthesis

The combination of a primary amine and an aryl bromide on the oxindole scaffold makes this compound a strategic choice for constructing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules. The amine can be conjugated to a target-protein ligand, while the bromide enables late-stage diversification to attach an E3 ligase ligand via cross-coupling, or vice versa. This dual-handle strategy reduces synthetic step count compared to sequential protection/deprotection approaches required by single-handle building blocks [2].

Positional Isomer Screening in Halogen-Scanning SAR Campaigns

When conducting a halogen scan to map steric and electronic requirements of a biological target, the 7-bromo isomer provides a distinct geometric vector compared to 5-bromo or 6-bromo congeners. Procuring all three positional isomers (5-bromo, 6-bromo, 7-bromo) of the 3-aminomethyl oxindole scaffold enables comprehensive assessment of halogen position effects on potency, selectivity, and metabolic stability. The class-level SAR precedent from Ölgen et al. (2011) shows that bromine position significantly modulates both kinase inhibition and antioxidant activity [1], supporting the value of systematic positional isomer evaluation.

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